Product packaging for Dichloroiodoborane(Cat. No.:CAS No. 13709-76-7)

Dichloroiodoborane

Cat. No.: B14715850
CAS No.: 13709-76-7
M. Wt: 208.62 g/mol
InChI Key: DRFLZZCCMSKIGL-UHFFFAOYSA-N
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Description

Dichloroiodoborane is a monohaloborane-amine complex supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . This compound serves as a critical precursor in the synthesis of monomeric aminoboranes, which are valuable intermediates in organic and materials chemistry . It is efficiently generated from the reaction of amine-boranes with molecular iodine (I₂), providing a more controlled pathway compared to bromination, which can lead to over-halogenation . Subsequent dehydroiodination using a bulky base, such as N,N-diisopropylethylamine (Hünig's base), facilitates a clean E2-type elimination reaction. This process quantitatively yields the corresponding aminoborane monomer or dimer, along with the ammonium iodide byproduct . The steric profile of the amine group in the original borane complex influences whether the final product is predominantly the monomeric or dimeric aminoborane species . The aminoboranes accessed via this this compound intermediate are versatile building blocks with applications in catalytic borylation reactions, the preparation of boronic acids, and the development of advanced materials such as boron nitride ceramics and polyaminoboranes . This makes this compound a fundamental reagent for researchers exploring metal-free synthetic methodologies and main-group chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BCl2I B14715850 Dichloroiodoborane CAS No. 13709-76-7

Properties

CAS No.

13709-76-7

Molecular Formula

BCl2I

Molecular Weight

208.62 g/mol

IUPAC Name

dichloro(iodo)borane

InChI

InChI=1S/BCl2I/c2-1(3)4

InChI Key

DRFLZZCCMSKIGL-UHFFFAOYSA-N

Canonical SMILES

B(Cl)(Cl)I

Origin of Product

United States

Preparation Methods

Dichloroiodoborane can be synthesized through several methods. One common synthetic route involves the reaction of boron trichloride (BCl₃) with iodine (I₂) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of this compound .

Chemical Reactions Analysis

Dichloroiodoborane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where one or more of its halogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dichloroiodoborane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which dichloroiodoborane exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares BCl₂I with structurally analogous trihaloboranes, focusing on electronic properties, steric effects, and reactivity trends.

Trichloroborane (BCl₃)

  • Structure and Bonding : BCl₃ is a symmetric trihaloborane with three chlorine atoms. The smaller size and higher electronegativity of chlorine (3.0) compared to iodine (2.7) result in stronger B–Cl bonds (bond length ~1.75 Å) and greater Lewis acidity.
  • Reactivity : BCl₃ is a strong Lewis acid widely used in catalysis and semiconductor manufacturing. In contrast, BCl₂I’s iodine atom introduces steric bulk and reduced electronegativity, likely diminishing its Lewis acidity relative to BCl₃.
  • Physical Properties : BCl₃ has a lower molecular weight (117.17 g/mol) and boiling point (12.6°C) compared to BCl₂I (estimated molecular weight: 201.6 g/mol; boiling point expected to be higher due to iodine’s polarizability) .

Dibromofluoroborane (BBr₂F)

  • Electronic Effects : The combination of bromine (less electronegative, larger) and fluorine (highly electronegative, small) creates a polarized boron center. BBr₂F’s Lewis acidity is intermediate between BCl₃ and BI₃, with fluorine’s electron-withdrawing effect partially offsetting bromine’s weaker electronegativity.

Boron Triiodide (BI₃)

  • Lewis Acidity : BI₃ is a weaker Lewis acid than BCl₃ due to iodine’s low electronegativity and larger size, which reduce boron’s electron deficiency. BCl₂I, with two electron-withdrawing chlorine atoms, is expected to exhibit stronger Lewis acidity than BI₃ but weaker than BCl₃.
  • Thermal Stability : BI₃ is thermally stable but less reactive in electron-deficient reactions. BCl₂I’s mixed halogen composition may grant intermediate stability and reactivity.

Dichloroborane (BCl₂H)

  • Functional Differences : The replacement of iodine with hydrogen in BCl₂H drastically alters reactivity. BCl₂H is pyrophoric (flammable in air) due to the B–H bond, whereas BCl₂I’s B–I bond is less prone to combustion but may hydrolyze to release HI and HCl .

Data Table: Comparative Properties of Trihaloboranes

Compound Molecular Formula Molecular Weight (g/mol) Predominant Halogen Effects Lewis Acidity (Relative) Common Applications
Dichloroiodoborane BCl₂I 201.6 High polarizability (I), moderate electronegativity (Cl) Intermediate Specialized synthesis
Trichloroborane BCl₃ 117.17 High electronegativity (Cl) Strong Catalysis, semiconductors
Boron Triiodide BI₃ 391.52 Low electronegativity (I) Weak Organic synthesis
Dibromofluoroborane BBr₂F 210.62 Mixed (F electron-withdrawing, Br bulky) Moderate Niche catalytic reactions

Research Findings and Trends

Lewis Acidity Hierarchy : BCl₃ > BCl₂I > BBr₂F > BI₃. This trend reflects the electronegativity of substituents, with chlorine enhancing boron’s electron deficiency more than iodine .

Steric Effects : Bulkier halogens (e.g., iodine in BCl₂I) reduce accessibility to the boron center, impacting reactivity in substitution reactions.

Thermal Stability : Compounds with lighter halogens (e.g., BCl₃) are more volatile but less thermally stable than heavier analogs (e.g., BI₃). BCl₂I likely decomposes at moderate temperatures, releasing halogen gases .

Notes

  • Safety : Trihaloboranes, including BCl₂I, are corrosive and moisture-sensitive. Proper handling requires inert atmospheres and anhydrous conditions .
  • Data Limitations : Quantitative data (e.g., bond lengths, exact boiling points) for BCl₂I are scarce in open literature. The above comparisons rely on extrapolation from halogen trends and analogous compounds.

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